Sodium propionate hydrate
CAS No.: 6700-17-0
Cat. No.: VC21212659
Molecular Formula: C3H7NaO3
Molecular Weight: 114.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6700-17-0 |
---|---|
Molecular Formula | C3H7NaO3 |
Molecular Weight | 114.08 g/mol |
IUPAC Name | sodium;propanoate;hydrate |
Standard InChI | InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 |
Standard InChI Key | HOAUAOBUGFYWMK-UHFFFAOYSA-M |
Isomeric SMILES | CCC(=O)[O-].O.[Na+] |
SMILES | CCC(=O)[O-].O.[Na+] |
Canonical SMILES | CCC(=O)[O-].O.[Na+] |
Introduction
Chemical and Physical Properties
Sodium propionate hydrate appears as a white crystalline solid with a characteristic faint acetic-butyric odor . The compound is highly hygroscopic, readily absorbing moisture from the air, which explains its deliquescent nature in humid environments . This property necessitates careful storage conditions to maintain product integrity. The hydrated form's physical characteristics differ somewhat from the anhydrous version due to the incorporation of water molecules within its crystal lattice, affecting parameters such as solubility and stability.
One of the most notable physical properties of sodium propionate hydrate is its excellent water solubility, reported to be approximately 1 g/ml . This high solubility facilitates its incorporation into various aqueous systems, making it particularly suitable for food applications. The compound also demonstrates solubility in ethanol at 41.7 g/L, providing additional formulation options for certain applications . The melting point of anhydrous sodium propionate is approximately 289°C (552°F; 562 K), though the hydrated form typically exhibits different thermal behavior due to the presence of water molecules .
Structural Characteristics
The structural arrangement of sodium propionate hydrate is of particular interest to chemists and materials scientists. In the anhydrous form, sodium propionate exhibits a polymeric structure featuring trigonal prismatic sodium (Na+) centers that are coordinated with six oxygen atoms from the carboxylate groups . This arrangement creates a layered structure where the hydrophobic ethyl groups project into the layered galleries. The addition of water molecules in the hydrated form modifies this structure, as some of the sodium-carboxylate linkages are displaced by water molecules .
The hydration state of sodium propionate can vary, affecting both its physical properties and its behavior in different applications. The water molecules form hydrogen bonds with the carboxylate groups and coordinate with the sodium ions, creating a more complex three-dimensional structure than the anhydrous form. This structural arrangement influences the compound's stability, reactivity, and functional properties in various applications. X-ray crystallography studies have provided detailed insights into these structural characteristics, enhancing our understanding of the compound's behavior in different environments.
Synthesis and Production Methods
Sodium propionate hydrate is primarily synthesized through the neutralization of propionic acid with either sodium hydroxide or sodium carbonate . This reaction can be represented by the following chemical equation: C3H6O2 + NaOH → C3H5NaO2 + H2O. The reaction proceeds in an aqueous medium, where propionic acid is gradually neutralized by the addition of the sodium base under controlled conditions. The resulting solution undergoes evaporation to yield crystals of sodium propionate, which may then incorporate water molecules to form the hydrate.
Industrial production of sodium propionate hydrate employs similar neutralization reactions but on a larger scale with optimized process parameters. The manufacturing process typically involves careful control of reaction temperature, pH, and concentration to ensure product quality and consistency. After the neutralization reaction, the solution undergoes crystallization, filtration, and drying stages to obtain the final product. The production method may be adjusted to control the degree of hydration in the final product, depending on the intended application and required specifications. Quality control measures throughout the production process ensure the purity and stability of the compound, particularly important for food-grade applications.
Purification and Quality Control
The purification of sodium propionate hydrate involves several critical steps to ensure product quality meets industry standards. After the initial synthesis reaction, the crude product undergoes recrystallization, often using a water-alcohol mixture as the solvent system. This process removes impurities and ensures a consistent hydration state. Advanced manufacturing facilities may employ vacuum drying techniques at controlled temperatures to prevent degradation of the compound while achieving the desired moisture content. Quality control testing typically includes analysis of sodium and propionate content, pH determination, solubility testing, and microbial contamination screening. For food-grade sodium propionate hydrate, additional testing ensures compliance with regulatory specifications regarding heavy metals and other potential contaminants. Certificates of analysis typically accompany commercial products, documenting purity levels that frequently exceed 95% for technical grade and 99% for food-grade material.
Mechanism of Action as an Antimicrobial Agent
The primary mechanism by which sodium propionate hydrate exerts its antimicrobial effects involves disrupting the internal pH of microbial cells . When the compound enters microbial cells, it dissociates to release propionate ions that interfere with critical biological processes such as DNA and protein synthesis . This interference inhibits the growth and reproduction of susceptible microorganisms, particularly molds and certain bacteria. The effectiveness of sodium propionate as an antimicrobial agent is pH-dependent, with optimal activity observed at acidic pH levels below 5.
The compound's antimicrobial efficacy varies across different types of microorganisms. It demonstrates high activity against molds, variable effectiveness against bacteria, and limited activity against yeasts. This selectivity makes sodium propionate particularly suitable for applications where mold inhibition is the primary concern, such as in bakery products. The antimicrobial action occurs through multiple pathways, including disruption of membrane transport processes, interference with enzyme systems involved in energy production, and inhibition of cellular respiration. These combined effects result in the suppression of microbial growth and reproduction, extending the shelf life of treated products without significantly altering their sensory properties.
Factors Affecting Antimicrobial Efficacy
Several factors influence the antimicrobial efficacy of sodium propionate hydrate in practical applications. The pH of the medium is perhaps the most critical factor, as the undissociated form of propionic acid, which predominates at lower pH levels, penetrates microbial cell membranes more readily than the ionized form. Temperature also affects efficacy, with antimicrobial activity generally increasing at higher temperatures within the growth range of target microorganisms. The concentration of sodium propionate hydrate must be carefully optimized for each application, as concentrations too low may be ineffective while excessive amounts can negatively impact product sensory qualities. Water activity in the food matrix significantly influences preservative effectiveness, with higher moisture levels typically requiring increased preservative concentrations. The presence of other preservatives can create synergistic effects, allowing for reduced concentrations of individual compounds while maintaining preservation efficacy. Finally, the specific microbial flora present in a product affects treatment success, as different species exhibit varying susceptibility to sodium propionate's antimicrobial mechanisms.
Applications in Food Preservation
The most prominent application of sodium propionate hydrate is as a food preservative, particularly in bakery products, where it effectively inhibits mold growth . It is approved for use as a food additive in numerous regulatory jurisdictions, including the European Union (as E281), the United States, Australia, and New Zealand (as INS 281) . The compound's effectiveness at inhibiting mold growth without significantly affecting yeast fermentation makes it particularly valuable in bread and other baked goods. Typical usage levels range from 0.1% to 0.4% by weight of the final product, depending on the specific application and desired shelf life.
The advantages of sodium propionate hydrate in food preservation extend beyond its antimicrobial properties. The compound has minimal impact on the flavor profile of foods when used at recommended concentrations, making it preferable to more strongly flavored preservatives. Its high water solubility facilitates uniform distribution throughout food matrices, ensuring consistent preservation throughout the product. Additionally, sodium propionate is generally recognized as safe (GRAS) by regulatory authorities, providing manufacturers with confidence in its application. The compound's stability during typical food processing conditions, including baking and pasteurization, further enhances its utility in the food industry.
Applications Beyond Traditional Food Preservation
While sodium propionate hydrate is widely recognized for its role in bakery products, its applications extend to various other food categories. The compound is utilized in processed cheese products to prevent mold growth during aging and storage. In meat products, it can be part of preservation systems for cured and ready-to-eat items, working in conjunction with other preservatives to control microbial growth. Certain dairy products employ sodium propionate to extend shelf life without affecting the delicate flavor profiles. In confectionery applications, it helps prevent spoilage in high-moisture items like marzipan and certain filled chocolates. The beverage industry sometimes incorporates sodium propionate in non-alcoholic formulations susceptible to mold contamination. Beyond conventional food products, sodium propionate hydrate appears in nutritional supplements and specialized medical foods where microbial control is essential. These diverse applications demonstrate the versatility of sodium propionate hydrate across the food industry, contributing to food safety and reduced product waste through extended shelf life.
Research on Biological Activities
Recent research has expanded our understanding of sodium propionate hydrate's biological activities beyond its traditional role as an antimicrobial agent. Studies have demonstrated that it can selectively inhibit certain soil fungi while promoting the growth of beneficial nitrogen-fixing actinomycetes, such as Frankia. This selective action suggests potential applications in agricultural settings to promote beneficial soil microbiota while suppressing pathogenic fungi. Additionally, researchers have identified sodium propionate as a short-chain fatty acid (SCFA) that plays a role in maintaining gut health and modulating inflammation.
Experimental studies have revealed intriguing neurological effects of sodium propionate. Research involving rats demonstrated that intrarectal administration of sodium propionate led to antidepressant-like effects, correlating with changes in neurotransmitter levels in the brain. This finding suggests that sodium propionate may influence neurological health through metabolic pathways, opening new avenues for research into its potential therapeutic applications. Furthermore, studies examining the effects of sodium propionate supplementation in animal diets have shown promising results for intestinal health. Research involving juvenile turbot found that supplementation with 0.5% or 1.0% sodium propionate in high soybean meal diets reduced damage to the intestinal mucosal barrier .
Effects on Intestinal Health and Microbial Flora
Research exploring sodium propionate hydrate's effects on intestinal health reveals complex interactions with gut physiology and microbial communities. Animal studies demonstrate that sodium propionate supplementation can modulate intestinal barrier function, potentially reducing gut permeability and associated inflammatory responses. Several investigations have documented changes in gut microbiota composition following sodium propionate administration, with increases in beneficial bacterial populations including certain Bifidobacterium and Lactobacillus species. This prebiotic-like effect may contribute to improved gut health through competitive exclusion of pathogenic microorganisms. The compound appears to influence intestinal immune responses, with evidence suggesting modulation of pro-inflammatory cytokine production and enhanced gut-associated lymphoid tissue function. Metabolic studies indicate that sodium propionate can affect intestinal nutrient absorption and metabolism, potentially influencing host energy balance and nutrient utilization efficiency. These findings collectively suggest that sodium propionate hydrate's biological activities extend well beyond simple antimicrobial preservation, potentially contributing to broader aspects of digestive health and systemic metabolism through multiple mechanistic pathways.
Comparison with Similar Compounds
Several compounds share functional similarities with sodium propionate hydrate, particularly other propionate salts used as food preservatives. Calcium propionate (E282) and potassium propionate (E283) are closely related compounds that also function as mold inhibitors in food products . While these compounds share the same active propionate ion, their different cations influence properties such as solubility, taste profile, and application suitability. Sodium propionate typically exhibits higher water solubility compared to calcium propionate, making it preferable for certain applications where rapid and complete dissolution is critical.
Another related compound is sodium acetate, which serves as both a preservative and flavoring agent in the food industry. Both sodium acetate and sodium propionate belong to the family of short-chain fatty acid salts, but sodium propionate generally demonstrates superior mold-inhibiting properties. This enhanced antimicrobial efficacy makes sodium propionate the preferred choice for applications where mold control is the primary concern. The choice between these similar compounds often depends on specific application requirements, including pH conditions, desired solubility characteristics, cation content considerations, and cost factors.
Property | Sodium Propionate Hydrate | Calcium Propionate | Potassium Propionate | Sodium Acetate |
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Chemical Formula | C3H5NaO2·xH2O | (C3H5O2)2Ca | C3H5KO2 | C2H3NaO2 |
Primary Use | Mold inhibitor in bakery products | Mold inhibitor in bakery products | Mold inhibitor in foods | Preservative and flavor enhancer |
Water Solubility | Very high (1 g/ml) | Moderate | High | Very high |
pH Effect | More effective at acidic pH | More effective at acidic pH | More effective at acidic pH | Buffer (raises pH) |
Effectiveness Against Molds | High | High | High | Moderate |
Taste Impact | Minimal | Minimal | Minimal | Slight vinegar taste |
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